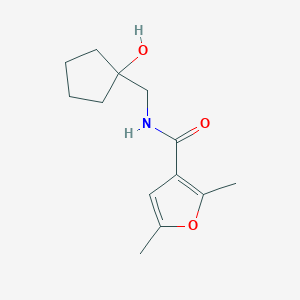

N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9-7-11(10(2)17-9)12(15)14-8-13(16)5-3-4-6-13/h7,16H,3-6,8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRZFOMCNBKOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the hydroxyl group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

Attachment of the furan ring: The furan ring can be synthesized through cyclization reactions involving 1,4-dicarbonyl compounds.

Formation of the carboxamide group: This can be achieved through amidation reactions using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carboxamide group play crucial roles in binding to these targets, leading to modulation of their activity. The furan ring may also contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic regions of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, a comparative analysis with analogous molecules is essential. Below is a detailed comparison based on structural, synthetic, and functional attributes:

Structural Analogues

Key Observations :

- Cyclopropane vs.

- Functional Groups: The hydroxyl group in the target compound may improve solubility in polar solvents, whereas the methoxyphenoxy group in the analogue could enhance lipophilicity and membrane permeability .

Physicochemical and Pharmacological Properties

While direct data for the target compound are unavailable, the lumping strategy () provides a framework for predicting its behavior. Compounds with similar backbones (e.g., furan carboxamides) often exhibit:

- Moderate logP values (2.5–3.5), suggesting balanced solubility and permeability.

- Metabolic susceptibility at the furan ring or amide bond, necessitating structural optimization for drug development .

Bioactivity Comparisons

Notes on Evidence Limitations

- The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogues and theoretical frameworks (e.g., lumping strategies).

Biological Activity

N-((1-hydroxycyclopentyl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that exhibits potential biological activities relevant to medicinal chemistry. Its unique structure combines a furan ring and a cyclopentyl functional group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the carboxamide functional group classifies it as an amide, while the furan ring is known for its reactivity in various chemical transformations.

Key Structural Features:

- Furan Ring: Contributes to reactivity and potential interactions with biological targets.

- Cyclopentyl Group: May influence pharmacokinetics and bioavailability.

- Hydroxymethyl Group: Potentially enhances solubility and interaction with biological molecules.

Preliminary studies suggest that this compound may interact with specific protein targets in the body. The following mechanisms have been proposed based on structural analogs:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: Potential modulation of receptors associated with neurotransmission or inflammation.

- Antioxidant Activity: Compounds with furan rings often exhibit antioxidant properties, which may contribute to their therapeutic effects.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:

| Therapeutic Area | Potential Activity |

|---|---|

| Cancer Treatment | Inhibition of tumor cell proliferation |

| Neurological Disorders | Modulation of neurotransmitter systems |

| Anti-inflammatory | Reduction of inflammatory markers |

| Antioxidant | Scavenging free radicals |

Case Studies

-

Anticancer Properties:

- A study demonstrated that derivatives of furan compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound could be effective against specific cancers.

-

Neuroprotective Effects:

- Research has indicated that similar compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.